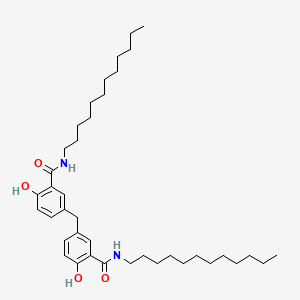
3,3'-Methylenebis(N-dodecyl-6-hydroxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is an organic compound characterized by its complex structure, which includes aromatic rings, amide groups, and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) typically involves the reaction of N-dodecyl-6-hydroxybenzamide with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a linking agent between two molecules of N-dodecyl-6-hydroxybenzamide, forming the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, while the aromatic rings and alkyl chains contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-dodecyl-6-hydroxybenzamide
- 3,3’-Methylenebis(6-hydroxybenzaldehyde)
- N-dodecyl-2-hydroxybenzamide
Uniqueness
3,3’-Methylenebis(N-dodecyl-6-hydroxybenzamide) is unique due to its methylene bridge linking two N-dodecyl-6-hydroxybenzamide units. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications.
Properties
CAS No. |
64401-33-8 |
|---|---|
Molecular Formula |
C39H62N2O4 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
N-dodecyl-5-[[3-(dodecylcarbamoyl)-4-hydroxyphenyl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C39H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-27-40-38(44)34-30-32(23-25-36(34)42)29-33-24-26-37(43)35(31-33)39(45)41-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,30-31,42-43H,3-22,27-29H2,1-2H3,(H,40,44)(H,41,45) |
InChI Key |
MGMXSEBHGAAZBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(=O)NCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















